2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by amination and hydroxylation. One common method includes the reaction of 5-bromopyridine with ethylene oxide in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol
- 2-[(5-bromopyridin-2-yl)amino]ethan-1-ol
- 5-Bromopyridine
Uniqueness
2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-amino-2-(5-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2 |
InChI Key |
XMTHWNAWGXWMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CO)N |
Origin of Product |
United States |
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